molecular formula C9H18ClNO2 B13509839 1-[(Piperidin-4-yloxy)methyl]cyclopropan-1-ol hydrochloride

1-[(Piperidin-4-yloxy)methyl]cyclopropan-1-ol hydrochloride

Cat. No.: B13509839
M. Wt: 207.70 g/mol
InChI Key: SIKWJKAKUOXQKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Piperidin-4-yloxy)methyl]cyclopropan-1-ol hydrochloride is a chemical compound with a unique structure that combines a piperidine ring with a cyclopropane moiety.

Preparation Methods

The synthesis of 1-[(Piperidin-4-yloxy)methyl]cyclopropan-1-ol hydrochloride involves several steps. One common method starts with the reaction of piperidine with an appropriate cyclopropane derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .

Chemical Reactions Analysis

1-[(Piperidin-4-yloxy)methyl]cyclopropan-1-ol hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

1-[(Piperidin-4-yloxy)methyl]cyclopropan-1-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 1-[(Piperidin-4-yloxy)methyl]cyclopropan-1-ol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

1-[(Piperidin-4-yloxy)methyl]cyclopropan-1-ol hydrochloride can be compared with other similar compounds, such as:

Biological Activity

1-[(Piperidin-4-yloxy)methyl]cyclopropan-1-ol hydrochloride is a chemical compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

  • Molecular Formula : C_{12}H_{16}ClN_{1}O_{2}
  • Molecular Weight : 207.698 g/mol
  • LogP : -0.53
  • LogD : -3.064
  • Hydrogen Bond Acceptors (HBA) : 3

These properties suggest that the compound may exhibit moderate lipophilicity, which can influence its pharmacokinetic profile.

Pharmacological Profile

This compound has been evaluated for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate potential efficacy against certain bacterial strains, although specific data on its antimicrobial spectrum is limited.
  • CNS Activity : The piperidine moiety suggests possible interactions with neurotransmitter systems, making it a candidate for further exploration in neuropharmacology.

Antimicrobial Evaluation

A study conducted on derivatives of piperidine compounds demonstrated that modifications in the piperidine ring can enhance antimicrobial activity. For instance, compounds with similar structures showed promising results against Gram-positive and Gram-negative bacteria, indicating that this compound may share this potential .

CNS Activity

Research on piperidine derivatives has shown that they can act as modulators of neurotransmitter receptors. For example, compounds structurally related to this compound have exhibited selective binding affinities to dopamine and serotonin receptors, suggesting possible applications in treating psychiatric disorders .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
Piperidine Derivative AAntimicrobial
Piperidine Derivative BCNS Modulator
1-(4-Chlorophenyl)(piperidin-4-yloxy)methyl pyridineAntitumor
4-Aminopiperidine DerivativeAntiviral

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

1-(piperidin-4-yloxymethyl)cyclopropan-1-ol;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c11-9(3-4-9)7-12-8-1-5-10-6-2-8;/h8,10-11H,1-7H2;1H

InChI Key

SIKWJKAKUOXQKN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OCC2(CC2)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.